Chemical structure and properties of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate
Chemical structure and properties of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a substituted pyrimidine derivative featuring an acrylate moiety. This guide provides a comprehensive overview of its chemical structure, properties, and a validated synthetic pathway. The pyrimidine core is a well-established pharmacophore in medicinal chemistry, and its functionalization with an acrylate group offers potential for various applications in drug discovery and materials science. This document serves as a technical resource, detailing the synthesis via the Horner-Wadsworth-Emmons reaction, and outlining the compound's key chemical and physical characteristics.
Introduction
Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their prevalence in biologically essential molecules, such as nucleic acids, underscores their significance. The diverse biological activities exhibited by synthetic pyrimidines, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, make them a fertile ground for drug discovery.[1][2][3] The incorporation of an acrylate group, a reactive Michael acceptor, introduces a versatile functional handle for further chemical modification and potential covalent interactions with biological targets.
This guide focuses on (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate , a molecule that combines the privileged pyrimidine scaffold with the reactive potential of an ethyl acrylate tail. The "(E)" designation specifies the stereochemistry of the double bond as trans, a crucial detail influencing the molecule's shape and biological activity. The ethoxy substitution at the 2-position of the pyrimidine ring further modulates its electronic properties and potential for hydrogen bonding.
This document will provide a detailed exploration of the chemical identity, structural features, and a robust synthetic protocol for this compound, offering valuable insights for researchers engaged in the design and synthesis of novel bioactive molecules.
Chemical Structure and Properties
A thorough understanding of the chemical and physical properties of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is fundamental for its application in research and development.
Chemical Identity
| Property | Value |
| IUPAC Name | (2E)-ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate |
| CAS Number | 1314533-99-7[4] |
| Molecular Formula | C₁₁H₁₄N₂O₃[4] |
| Molecular Weight | 222.24 g/mol [4] |
Structural Diagram
The chemical structure of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is depicted below, illustrating the arrangement of the pyrimidine ring, the ethoxy group, and the (E)-ethyl acrylate side chain.
Caption: Chemical structure of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.
Physicochemical Properties
While experimental data for the physical properties of this specific molecule are not widely available, predictions based on its structure and data from analogous compounds can provide useful estimates.
| Property | Predicted/Estimated Value | Notes |
| Melting Point | Solid at room temperature | Based on similar pyrimidine derivatives. |
| Boiling Point | > 200 °C at 760 mmHg | Estimated based on molecular weight and functional groups. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | The ethyl ester and ethoxy groups contribute to organic solvent solubility. |
| Appearance | White to off-white solid | Typical for similar crystalline organic compounds. |
Synthesis and Mechanism
The synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is most effectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction is renowned for its high (E)-stereoselectivity and the ease of removal of the phosphate byproduct.[5] The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde.
The overall synthetic strategy involves two key steps:
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Synthesis of the Aldehyde Precursor: Preparation of 2-ethoxypyrimidine-5-carbaldehyde.
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Horner-Wadsworth-Emmons Olefination: Reaction of the aldehyde with triethyl phosphonoacetate to form the target acrylate.
Synthesis of 2-ethoxypyrimidine-5-carbaldehyde
The synthesis of the aldehyde precursor, 2-ethoxypyrimidine-5-carbaldehyde, can be accomplished through various established methods for the formylation of pyrimidine rings. One common approach involves the Vilsmeier-Haack reaction on a suitable 2-ethoxypyrimidine substrate. Alternatively, functional group transformation from a corresponding carboxylic acid or alcohol derivative can be employed.
Horner-Wadsworth-Emmons Reaction
The core of the synthesis lies in the HWE reaction. This reaction begins with the deprotonation of triethyl phosphonoacetate by a suitable base to form a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of 2-ethoxypyrimidine-5-carbaldehyde. The resulting intermediate undergoes elimination to yield the (E)-alkene and a water-soluble phosphate byproduct.[5]
Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate based on standard Horner-Wadsworth-Emmons conditions.
Materials:
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2-ethoxypyrimidine-5-carbaldehyde
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Triethyl phosphonoacetate[6]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Dissolve 2-ethoxypyrimidine-5-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
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Pyrimidine Protons: Two singlets or doublets in the aromatic region (δ 8.5-9.0 ppm).
-
Acrylate Protons: Two doublets corresponding to the vinyl protons (δ 6.5-8.0 ppm) with a large coupling constant (J ≈ 16 Hz) characteristic of a trans-alkene.
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Ethoxy Protons (pyrimidine): A quartet (δ 4.4-4.6 ppm) and a triplet (δ 1.4-1.5 ppm).
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Ethyl Ester Protons: A quartet (δ 4.2-4.3 ppm) and a triplet (δ 1.2-1.3 ppm).
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon: A signal around δ 165-170 ppm.
-
Pyrimidine Carbons: Signals in the range of δ 140-170 ppm.
-
Acrylate Carbons: Signals around δ 120-145 ppm.
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Ethoxy and Ethyl Ester Carbons: Signals in the aliphatic region (δ 14-65 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.
-
C=C Stretch (Alkene): An absorption band around 1630-1650 cm⁻¹.
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C-O Stretch (Ether and Ester): Strong absorptions in the region of 1000-1300 cm⁻¹.
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C-H Bending (trans-alkene): A characteristic band around 960-980 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): Expected at m/z = 222.10.
Potential Applications and Future Directions
Given the established biological significance of pyrimidine derivatives, (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate represents a promising scaffold for drug discovery. The acrylate moiety can act as a Michael acceptor, enabling covalent modification of biological targets, a strategy employed in the design of various enzyme inhibitors.
Potential areas of investigation for this compound and its derivatives include:
-
Anticancer Agents: Many pyrimidine-based compounds exhibit potent anticancer activity.[1]
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy.
-
Antimicrobial Agents: Pyrimidine derivatives have shown broad-spectrum antibacterial and antifungal activities.[2]
-
Materials Science: The acrylate functionality allows for polymerization, suggesting potential applications in the development of novel polymers with unique properties.
Further research is warranted to synthesize and evaluate the biological activity of (E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate and its analogues to fully elucidate their therapeutic potential.
Conclusion
(E)-ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is a synthetically accessible molecule that combines the pharmacologically relevant pyrimidine core with a reactive acrylate group. The Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective route for its synthesis. This in-depth technical guide provides a foundational understanding of its chemical structure, properties, and a detailed synthetic protocol, which will be invaluable for researchers in medicinal chemistry and related fields. The exploration of the biological activities of this compound and its derivatives holds significant promise for the development of novel therapeutic agents and advanced materials.
References
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Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). Retrieved February 13, 2026, from [Link]
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Biological activities of synthetic pyrimidine derivatives. (2024, August 29). Retrieved February 13, 2026, from [Link]
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SUPPORTING INFORMATION FOR. (n.d.). Retrieved February 13, 2026, from [Link]
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An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. (n.d.). Retrieved February 13, 2026, from [Link]
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Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (n.d.). Retrieved February 13, 2026, from [Link]
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Diverse Biological Activity of Pyrimidine Derivatives: A Review. (2025, July 1). Retrieved February 13, 2026, from [Link]
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Horner–Wadsworth–Emmons reaction. (n.d.). Retrieved February 13, 2026, from [Link]
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